molecular formula C14H19N3 B11743130 N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-4-amine

N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11743130
M. Wt: 229.32 g/mol
InChI Key: VBSFJCDUGYRRLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a phenylethyl group and an isopropyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of 2-phenylethylamine with an appropriate pyrazole derivative under controlled conditions. One common method is the condensation reaction between 2-phenylethylamine and 1-(propan-2-yl)-1H-pyrazole-4-carboxaldehyde in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenylethyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenylethyl)-2-(propan-2-yl)aniline
  • N-(2-phenylethyl)-4-(propan-2-yl)aniline
  • N-(2-phenylethyl)-3-(propan-2-yl)aniline

Uniqueness

N-(2-phenylethyl)-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

N-(2-phenylethyl)-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C14H19N3/c1-12(2)17-11-14(10-16-17)15-9-8-13-6-4-3-5-7-13/h3-7,10-12,15H,8-9H2,1-2H3

InChI Key

VBSFJCDUGYRRLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NCCC2=CC=CC=C2

Origin of Product

United States

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